molecular formula C28H32N2O7 B12745551 Indacaterol fumarate CAS No. 1000160-87-1

Indacaterol fumarate

Cat. No.: B12745551
CAS No.: 1000160-87-1
M. Wt: 508.6 g/mol
InChI Key: IREJFXIHXRZFER-XRQUGHPZSA-N
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Description

Key Stereochemical Elements

Feature Description
Chiral Center (C1) (R)-configuration in the hydroxyethylamine side chain.
Double Bond (Fumarate) (E)-geometry in the but-2-enedioic acid anion.

The (R)-configuration ensures optimal binding to β~2~-adrenergic receptors, while the trans arrangement of the fumarate anion enhances crystallinity and stability compared to its cis counterpart (maleate).

CAS Registry Numbers and Alternative Chemical Identifiers

This compound is uniquely identified by the following identifiers:

Identifier Type Value Source
CAS Registry Number 1000160-87-1
UNII J3BI9P40XE
PubChem CID 10255695
ChEBI ID CHEBI:181006

These identifiers distinguish it from related compounds, such as indacaterol maleate (CAS 753498-25-8), and facilitate unambiguous referencing in chemical databases.

Differentiation from Related Salts (Maleate vs. Fumarate)

This compound and indacaterol maleate are distinct salts differentiated by their counterions:

Comparative Analysis of Salts

Property This compound Indacaterol Maleate
Anion Structure (E)-but-2-enedioic acid (trans) (Z)-but-2-enedioic acid (cis)
CAS Number 1000160-87-1 753498-25-8
Molecular Formula C~28~H~32~N~2~O~7~ C~28~H~32~N~2~O~7~
UNII J3BI9P40XE 2JEC1ITX7R

The fumarate anion ’s trans geometry confers higher thermal stability and lower solubility in water compared to the cis-configured maleate. This difference influences pharmaceutical formulation: fumarate salts are often preferred for extended-release formulations due to their slower dissolution kinetics.

Implications of Salt Selection

  • Stability : Fumarate salts exhibit greater resistance to isomerization under thermal stress.
  • Bioavailability : The solubility profile of fumarate may alter absorption rates in pulmonary delivery systems.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1000160-87-1

Molecular Formula

C28H32N2O7

Molecular Weight

508.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C24H28N2O3.C4H4O4/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;5-3(6)1-2-4(7)8/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1-2H,(H,5,6)(H,7,8)/b;2-1+/t22-;/m0./s1

InChI Key

IREJFXIHXRZFER-XRQUGHPZSA-N

Isomeric SMILES

CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Formation of Key Intermediate (Compound III)

  • Reaction : The compound of formula I reacts with 2-amino-5,6-diethylindan (formula II) in the presence of a base to yield compound III.
  • Reaction Conditions :
    • Solvents: Acetonitrile, butanone, or dimethylformamide (DMF), with acetonitrile being preferred.
    • Temperature: 70–110°C, optimally around 85°C.
    • Duration: 4–5 hours.
    • Bases: Triethylamine, diisopropylethylamine (DIPEA), or potassium carbonate are commonly used.
  • Outcome : Compound III is obtained with minimal impurities, such as dimers and regioisomers.

Conversion to Indacaterol Base

  • Deprotection : The protecting group (R2) on compound III is removed using an aqueous acid, such as hydrochloric acid or sulfuric acid.
  • Neutralization : Neutralization is achieved using dichloromethane, water, and soda.
  • Hydrogenation :
    • Catalyst: Palladium on carbon (Pd/C) or Raney nickel.
    • Solvent: Methanol or a methanol-dichloromethane mixture.
    • Conditions: Ambient temperature under hydrogen pressure.
  • Precipitation : Upon cooling, Indacaterol base precipitates as a white solid with >99% purity.

Formation of Indacaterol Fumarate

The fumarate salt is prepared by reacting the free base with fumaric acid:

  • Reaction Medium : A suitable solvent like ethanol or isopropanol.
  • Process :
    • Dissolve the free base in the solvent.
    • Add fumaric acid gradually under stirring.
    • Allow crystallization to occur by cooling the solution.
  • Outcome : this compound is isolated as a crystalline solid with high purity suitable for pharmaceutical use.

Alternative Methods

Using Hydrogenation Techniques

In some methods, hydrogenation directly converts intermediates into Indacaterol:

  • Catalyst: Palladium on carbon or Raney nickel.
  • Conditions:
    • Stage 1: Hydrogenation at room temperature for about 2 hours.
    • Stage 2: Hydrogenation at elevated temperature (40°C) under controlled pressure for an additional 4 hours.
  • Yield: Up to 97% with high enantiomeric purity (>99% ee).

Acid Addition Salts

Indacaterol can also be converted into other pharmaceutically acceptable salts before forming the fumarate salt. For example:

  • Maleic acid can be used initially to form Indacaterol maleate, which can then be converted to fumarate if needed.

Data Table: Key Reaction Parameters

Step Reagents/Conditions Solvent(s) Temperature Time Yield/Purity
Formation of Compound III Formula I + Formula II + Base Acetonitrile ~85°C 4–5 hrs High (>99%)
Deprotection Aqueous acid Dichloromethane Ambient Variable High
Hydrogenation Pd/C or Raney nickel + H₂ Methanol Ambient ~6 hrs ~97%, >99% ee
Fumarate Salt Formation Indacaterol base + Fumaric acid Ethanol/Isopropanol Cooling Variable High (>99%)

Notes on Impurities and Optimization

  • Impurities such as regioisomers and dimers are minimized by optimizing reaction conditions, particularly solvent choice and temperature control.
  • The use of small solvent volumes enhances reaction efficiency and reduces waste.
  • Crystallization techniques ensure high purity in the final product.

Chemical Reactions Analysis

Types of Reactions: Indacaterol fumarate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic processing and therapeutic efficacy.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites that are either excreted or further processed in the body. These metabolites are essential for understanding the pharmacokinetics and pharmacodynamics of this compound .

Scientific Research Applications

Clinical Efficacy

1. Chronic Obstructive Pulmonary Disease (COPD)

Indacaterol fumarate is primarily indicated for the once-daily maintenance treatment of COPD. Clinical trials have demonstrated its efficacy compared to other LABAs like formoterol. For instance, a study showed that indacaterol significantly increased forced expiratory volume in 1 second (FEV1) by 170 ml compared to placebo after 12 weeks .

Efficacy Comparison Table:

TreatmentFEV1 Improvement (ml)Duration of ActionDosing Frequency
Indacaterol17024 hoursOnce daily
Formoterol10012 hoursTwice daily
Placebo---

2. Asthma Management

While indacaterol is primarily used for COPD, it has also been studied for asthma management. Its long duration of action and rapid onset make it a potential candidate for both maintenance and rescue therapy. However, studies indicate that caution is needed due to potential risks associated with its use in asthma patients, particularly concerning cardiovascular effects .

Safety Profile

This compound has been shown to have a favorable safety profile comparable to other bronchodilators. In clinical trials, adverse events were generally mild and included headache, pharyngitis, and cough . Notably, there were concerns regarding increased cardiovascular events compared to placebo, necessitating careful patient selection and monitoring during treatment .

Adverse Events Table:

Adverse EventIncidence (%)
Headache10
Pharyngitis8
Cough7
Cardiovascular EventsVariable

Case Studies

Case Study 1: Efficacy in Severe COPD

A clinical trial involving patients with severe COPD demonstrated that indacaterol significantly improved respiratory function over a year-long period. Patients receiving indacaterol showed marked improvements in FEV1 and reported better health status as measured by the St George's Respiratory Questionnaire .

Case Study 2: Comparison with Formoterol

In a randomized controlled trial comparing indacaterol with formoterol in patients with moderate to severe COPD, indacaterol was found to be superior in improving both FEV1 and inspiratory capacity (IC). The study highlighted that indacaterol's greater effect on IC could translate into better long-term clinical outcomes for patients .

Mechanism of Action

Indacaterol fumarate works by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways. This stimulation leads to the activation of adenylate cyclase, which increases cyclic AMP levels. The elevated cyclic AMP causes relaxation of the smooth muscle, thereby increasing the diameter of the airways and improving airflow. This mechanism is crucial for its effectiveness in treating respiratory conditions like COPD and asthma .

Comparison with Similar Compounds

Pharmacodynamic and Pharmacokinetic Profiles

Synergistic Mechanisms :

  • Indacaterol/Glycopyrronium: This combination exhibits synergistic bronchorelaxation via cross-talk between β2-adrenoceptors and muscarinic receptors. Indacaterol alone abolishes cholinergic contractile tone in small airways, whereas formoterol fumarate (another LABA) fails to achieve complete relaxation in similar settings . The synergy duration is notably longer (≥9 hours) compared to aclidinium/formoterol (6 hours) .
  • Aclidinium/Formoterol : While this combination induces a faster peak bronchodilatory effect, its synergistic interaction is shorter-lived .

Potency and Efficacy :

  • In human isolated bronchi, glycopyrronium (pEC50: 8.44) is more potent than indacaterol (pEC50: 7.39), but both achieve near-complete relaxation (Emax: ~99% vs. 92%) .

Clinical Efficacy

FEV1 Improvements :

  • Indacaterol vs.
  • In network meta-analyses (NMAs), glycopyrronium/indacaterol and umeclidinium/vilanterol showed similar efficacy in reducing exacerbations over 24 weeks, but umeclidinium/vilanterol demonstrated superior outcomes in longer-term (≥48 weeks) studies .

Exacerbation Rates :

  • However, umeclidinium/vilanterol significantly outperformed other combinations in reducing exacerbations over 48 weeks .

Dosage and Administration

Combination Device Approved Dose Frequency
Glycopyrronium/Indacaterol Breezhaler® 85/43 µg Once daily
Aclidinium/Formoterol Genuair® 400/12 µg Twice daily
Umeclidinium/Vilanterol Ellipta® 62.5/25 µg Once daily
Tiotropium/Olodaterol Respimat® 2.5/2.5 µg Once daily

Adapted from

Key Research Findings and Meta-Analyses

  • Synergy Duration : Indacaterol/glycopyrronium maintains synergistic bronchodilation for ≥9 hours vs. 6 hours for aclidinium/formoterol .
  • FEV1 AUC0–4 : Glycopyrronium/formoterol showed a statistically significant advantage in peak FEV1 over umeclidinium/vilanterol (mean difference: 4.6 mL, P < 0.05), though clinical relevance is debated .
  • Real-World Effectiveness : Observational studies highlight comparable efficacy between indacaterol and tiotropium, emphasizing the role of patient adherence influenced by dosing frequency (once vs. twice daily) .

Biological Activity

Indacaterol fumarate is a long-acting beta-2 adrenergic agonist (LABA) primarily used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. It functions by relaxing bronchial smooth muscle, leading to bronchodilation. This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, safety profile, and relevant case studies.

Pharmacodynamics

Indacaterol exhibits a unique pharmacological profile characterized by:

  • Long Duration of Action : Indacaterol provides sustained bronchodilation for up to 24 hours with once-daily dosing, making it convenient for patients .
  • Rapid Onset : The onset of action occurs within minutes, with significant improvement in forced expiratory volume in one second (FEV1) observed shortly after administration .
  • Beta-2 Selectivity : Indacaterol selectively stimulates beta-2 adrenergic receptors, which are predominantly located in the lungs, minimizing cardiovascular side effects associated with non-selective beta agonists .

Case Studies and Clinical Trials

  • COPD Studies : A pivotal trial involving 801 patients demonstrated that indacaterol at doses of 150 µg and 300 µg significantly improved trough FEV1 compared to placebo. The lowest effective dose was established at 150 µg, which exceeded the criteria for clinical relevance in terms of bronchodilation .
  • Asthma Research : A phase II study evaluated the combination of indacaterol with glycopyrronium and mometasone furoate in asthma patients. Results indicated substantial improvements in respiratory parameters such as FEV1 and peak expiratory flow (PEF), with no significant differences between morning and evening dosing times .
  • Safety Profile : Across various studies, indacaterol has shown a favorable safety profile, with no significant adverse events reported at therapeutic doses. The incidence of serious side effects remains low, reinforcing its tolerability among patients with respiratory conditions .

Data Summary

The following table summarizes key findings from recent studies on this compound:

Study TypePopulationDose (µg)Primary OutcomeResult
COPD Trial801 patients150 & 300Trough FEV1Significant improvement vs placebo
Asthma Phase IIUncontrolled asthmaIND/GLY/MFFEV1 and PEFImproved respiratory function
Safety AnalysisVarious populationsVariesAdverse eventsLow incidence of serious adverse effects

Q & A

Q. Advanced: How can researchers address contradictory data on indacaterol’s efficacy across different COPD subtypes?

Answer: Contradictions often arise from heterogeneous patient populations (e.g., tuberculosis-destroyed lungs vs. emphysema-dominant COPD). Advanced methods include:

  • Stratified subgroup analysis to isolate cohort-specific responses.
  • Multivariate regression models to adjust for covariates like smoking history or baseline FEV1 (e.g., linear regression in post-hoc analyses of the INFINITY study) .
  • Mechanistic studies (e.g., airway smooth muscle biopsies) to correlate molecular pathways with clinical outcomes.

Basic: What analytical techniques are recommended for quantifying this compound purity and related impurities?

Answer:

  • High-performance liquid chromatography (HPLC) with UV detection (214 nm) using a C18 or L7 column, calibrated against USP reference standards.
  • Mass spectrometry (LC-MS/MS) for impurity profiling, particularly for isomers (e.g., Indacaterol Impurity 1 and 2) .
  • Validation per ICH guidelines, including precision (±2% RSD) and accuracy (98.5–101.5% recovery) .

Q. Advanced: How can researchers resolve discrepancies in impurity profiles between synthesized and commercial indacaterol formulations?

Answer:

  • Forced degradation studies (heat, light, pH stress) to identify instability-related impurities.
  • Comparative chromatographic mapping using orthogonal methods (e.g., HPLC vs. UPLC).
  • Synthesis pathway analysis to trace impurity origins (e.g., incomplete esterification or oxidation byproducts) .

Basic: What factors should be prioritized when designing clinical trials to assess indacaterol’s therapeutic response?

Answer:
Key factors include:

  • Patient stratification by smoking history, baseline FEV1, and prior bronchodilator response.
  • Standardized dosing protocols (e.g., 75 µg once-daily) to minimize variability.
  • Blinding procedures to reduce bias, particularly in crossover studies .

Q. Advanced: How can predictive modeling enhance patient selection for indacaterol trials?

Answer:

  • Machine learning algorithms trained on historical data (e.g., INFINITY study) to identify predictors like short-acting bronchodilator response or St. George’s Respiratory Questionnaire scores.
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling to simulate dose-response curves in subpopulations .

Basic: What pharmacokinetic interactions must be considered when co-administering indacaterol with CYP3A4 inhibitors?

Answer:

  • In vitro CYP3A4 inhibition assays (e.g., ketoconazole or erythromycin co-incubation) to assess metabolic interference.
  • Crossover clinical trials measuring indacaterol plasma concentrations with/without inhibitors. Adjust dosing if exposure increases by >20% .

Q. Advanced: How do drug transporters (e.g., P-gp) influence indacaterol’s bioavailability in polypharmacy scenarios?

Answer:

  • Transfected cell models (e.g., MDCK-II cells overexpressing P-gp) to quantify efflux ratios.
  • Population PK studies incorporating genetic polymorphisms (e.g., ABCB1 variants) .

Basic: What guidelines ensure reproducibility in synthesizing this compound analogs?

Answer:

  • Detailed reaction protocols (e.g., esterification conditions, catalyst ratios) using Box-Behnken experimental design for optimization.
  • Stability testing under ICH-recommended storage conditions (e.g., 25°C/60% RH) .

Q. Advanced: How can computational chemistry improve the design of indacaterol derivatives with enhanced β2 selectivity?

Answer:

  • Molecular docking simulations targeting β2-adrenergic receptor crystal structures (PDB ID: 2RH1).
  • QSAR models correlating substituent effects (e.g., alkyl chain length) with binding affinity .

Basic: How should researchers document indacaterol’s chemical and storage specifications for reproducibility?

Answer:

  • Comprehensive metadata : CAS number, molecular formula (C24H28N2O3), purity (≥98.5%), and storage (-20°C in amber vials).
  • Batch-specific HPLC chromatograms and impurity certificates .

Q. Advanced: What statistical methods validate indacaterol’s stability under long-term storage?

Answer:

  • Accelerated stability studies analyzed via Arrhenius equations to predict shelf life.
  • Multivariate analysis of variance (MANOVA) for degradation trends across temperature/humidity conditions .

Basic: What ethical and reporting standards apply to indacaterol clinical trials?

Answer:

  • CONSORT adherence for trial reporting, including randomization, blinding, and attrition details.
  • Plagiarism checks and raw data archiving to ensure integrity .

Q. Advanced: How can researchers mitigate bias in post-hoc analyses of indacaterol studies?

Answer:

  • Pre-specified endpoints to avoid data dredging.
  • Bonferroni correction for multiple comparisons and sensitivity analyses to confirm robustness .

Basic: What are the methodological considerations for cost-effectiveness analyses of indacaterol-based therapies?

Answer:

  • Cost-minimization analysis when comparing therapies with equivalent efficacy (e.g., indacaterol/glycopyrrolate vs. tiotropium/olodaterol).
  • Model inputs : PBS pricing, hospitalization rates, and quality-adjusted life years (QALYs) .

Q. Advanced: How do heterogeneities in healthcare systems impact indacaterol’s cost-utility ratios?

Answer:

  • Probabilistic sensitivity analysis incorporating regional drug costs and practice patterns.
  • Monte Carlo simulations to estimate uncertainty in incremental cost-effectiveness ratios (ICERs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.